molecular formula C17H14ClN3OS B2967387 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034424-68-3

2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2967387
CAS RN: 2034424-68-3
M. Wt: 343.83
InChI Key: SDTWIVUQEDSEFF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, also known as CP-868,596, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of pyrazine-containing molecules that have been shown to have potent anti-cancer activity.

Mechanism Of Action

2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide binds to the bromodomain of BRD4, preventing it from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes that are involved in cell proliferation and survival, ultimately resulting in the inhibition of cancer cell growth. 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to be highly selective for BRD4, with minimal off-target effects on other bromodomain-containing proteins.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to other chemotherapy agents. 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is its high selectivity for BRD4, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, meaning that it can be administered orally and has a long half-life in the body. However, one limitation of this compound is that it may not be effective against all types of cancer, as the expression of BRD4 varies between different cancer types.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide. One area of interest is the development of combination therapies, where 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is used in combination with other chemotherapy agents to enhance its anti-cancer activity. Another area of interest is the identification of biomarkers that can predict response to 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, which would help to identify patients who are most likely to benefit from this therapy. Finally, there is potential for the development of more potent and selective inhibitors of BRD4, based on the structure of 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide involves a multi-step process that starts with the reaction of 2-chloroaniline with 2-bromoacetophenone to form 2-(2-chlorophenyl)acetophenone. This intermediate is then reacted with 3-(thiophen-2-yl)pyrazine-2-carboxylic acid to form the final product, 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a specific enzyme, called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, including leukemia, lymphoma, and solid tumors, and has been identified as a potential target for cancer therapy.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-5-2-1-4-12(13)10-16(22)21-11-14-17(20-8-7-19-14)15-6-3-9-23-15/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTWIVUQEDSEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

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